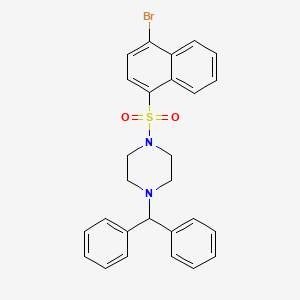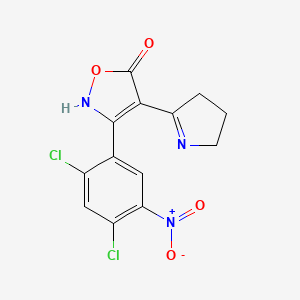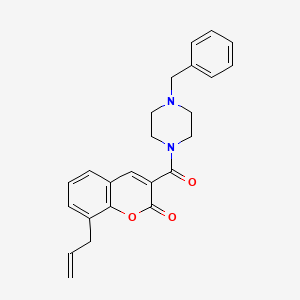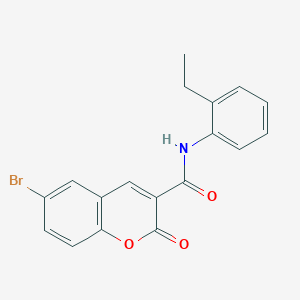
1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine
Overview
Description
1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzhydryl group, a bromonaphthalene moiety, and a sulfonylpiperazine core, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine typically involves a multi-step process. One common method starts with the reaction of 1-benzhydryl-piperazine with 4-bromonaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane . The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: The compound is studied for its effects on various biological targets, including enzymes and receptors involved in disease pathways.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine can be compared with other piperazine derivatives such as:
1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine: This compound has a similar structure but with a toluene sulfonyl group instead of a bromonaphthalene moiety.
1-Benzhydryl-4-phenylmethane sulfonyl piperazine: Another related compound with a phenylmethane sulfonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O2S/c28-25-15-16-26(24-14-8-7-13-23(24)25)33(31,32)30-19-17-29(18-20-30)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-16,27H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQPAPESFBDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-METHYLPHENOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3444045.png)
![(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE](/img/structure/B3444046.png)
![Ethyl 4-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B3444054.png)
![1-[(4-methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3444059.png)

![N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3444068.png)

![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3444091.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3444094.png)
![Methyl 2-[[2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3444122.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-benzimidazole](/img/structure/B3444126.png)


![3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]-](/img/structure/B3444147.png)
